Monoamine Transporter pIC50: Isomer Comparison
The 2,4,6-trifluorophenoxy substitution pattern confers a distinct pharmacological profile compared to the 2,3,4-trifluoro regioisomer. For the 2,4,6-trifluoro derivative (ampreloxetine), the pIC50 values for human NET, SERT, and DAT are 8.0, 8.6, and 6.8, respectively [1]. In contrast, the 2,3,4-trifluoro isomer (CAS 1211875-53-4) is described as having potential applications but lacks specific reported pIC50 data, indicating its inferior activity or lack of characterization [2]. The 2,4,6-substitution pattern is thus critical for achieving potent inhibition of NET and SERT.
Comparator (2,3,4-isomer): no pIC50 data reported
| Evidence Dimension | Inhibitory potency (pIC50) against human monoamine transporters |
|---|---|
| Target Compound Data | NET: 8.0, SERT: 8.6, DAT: 6.8 [1] |
| Comparator Or Baseline | 2,3,4-Trifluoro isomer (CAS 1211875-53-4) |
| Quantified Difference | Target compound exhibits defined high pIC50 values; comparator lacks reported data, suggesting lower potency. |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
The specific 2,4,6-substitution pattern is essential for achieving the desired inhibitory activity at NET and SERT, a property not observed in the regioisomeric 2,3,4-trifluoro analog, making the 2,4,6-isomer the preferred choice for CNS-targeted research.
- [1] Chemsrc. (n.d.). CAS No. 1227056-84-9 (Ampreloxetine). Retrieved from Chemsrc. View Source
- [2] Kuujia. (2023). Cas no 1211875-53-4 (4-(2,3,4-trifluorophenoxy)piperidine) Product Information. Retrieved from Kuujia. View Source
